Myrtillin - 6906-38-3

Myrtillin

Catalog Number: EVT-318283
CAS Number: 6906-38-3
Molecular Formula: C21H21ClO12
Molecular Weight: 500.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Myrtillin, chemically known as delphinidin 3-O-glucoside, is an anthocyanin pigment responsible for the vibrant blue and purple hues observed in various fruits and vegetables. [, , , , , , ] It is primarily found in bilberries (Vaccinium myrtillus), a European blueberry species. [, , ] Myrtillin exhibits antioxidant properties, suggesting its potential to combat oxidative damage. [] It belongs to the anthocyanin class of flavonoids, known for their diverse biological activities. [, , ]

Scientific research on myrtillin focuses on its potential health benefits, particularly its antioxidant, anti-inflammatory, and potential anti-diabetic properties. [, , , , ]

Synthesis Analysis

While the provided papers predominantly focus on myrtillin extraction and applications, one paper mentions the hemisynthesis of myrtillin-vescalagin hybrid pigments. [] This process involved condensing myrtillin with vescalagin, resulting in two distinct hybrid pigments: 1-deoxyvescalagin-(1β→8)-myrtillin (major) and 1-deoxyvescalagin-(1β→6)-myrtillin (minor). [] This suggests a potential avenue for synthesizing novel myrtillin derivatives with modified properties.

Molecular Structure Analysis
  • Condensation Reactions: Myrtillin can undergo condensation reactions with ellagitannins, such as vescalagin, forming hybrid pigments with altered chromatic properties. [, ] This reaction typically occurs during red wine maturation in oak barrels, where ellagitannins from the wood interact with anthocyanins like myrtillin. [, ]
  • Oxidation-Reduction Reactions: Myrtillin, like other anthocyanins, exhibits antioxidant properties, implying its ability to participate in redox reactions. [, ] It can scavenge free radicals and reactive oxygen species, potentially mitigating oxidative stress and related cellular damage. []
Mechanism of Action
  • Antioxidant Activity: Myrtillin's antioxidant capacity plays a significant role in its protective effects. [] This activity likely stems from its ability to donate hydrogen atoms or electrons to neutralize free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and biomolecules. [, ]
  • Interaction with Bacterial Proteins: Research suggests that myrtillin may interact with specific bacterial proteins, potentially influencing their function and contributing to its protective effects against pathogenic infections. [] For instance, myrtillin exhibited low binding energies with filamenting temperature-sensitive mutant Z of Staphylococcus aureus and NAD+-dependent DNA ligase of Enterococcus faecalis, hinting at possible inhibitory effects. []
  • Modulation of ACE Activity: One study indicates that bilberry extract, containing myrtillin, significantly inhibited angiotensin-converting enzyme (ACE) activity in human endothelial cells. [] This inhibition could contribute to myrtillin's potential cardiovascular benefits, as ACE plays a crucial role in regulating blood pressure. []
Physical and Chemical Properties Analysis
  • Color: Myrtillin displays characteristic blue and purple hues, contributing to the coloration of fruits like bilberries. [, , ] The exact shade can vary depending on pH and its chemical environment. [, ]
  • Solubility: Myrtillin is soluble in polar solvents like water and ethanol, commonly used for its extraction from natural sources. [, ]
  • Stability: Anthocyanins like myrtillin can degrade under certain conditions, such as high temperatures and extreme pH levels. [] Optimizing extraction and storage conditions is crucial for preserving its stability.
Applications
  • Food Science and Technology: Myrtillin serves as a natural food colorant due to its vibrant hue and potential health benefits. [, ]
  • Pharmaceutical Research: Its antioxidant and potential anti-inflammatory properties make myrtillin a subject of interest for developing nutraceuticals and functional foods. [, , , ]
  • Microbiological Research: Studies exploring myrtillin's protective effects against pathogenic bacteria highlight its potential use in developing antimicrobial agents. []

Cyanidin 3-O-glucoside (Kuromanin chloride)

  • Compound Description: Kuromanin chloride is an anthocyanin commonly found in various fruits and vegetables. It acts as an antioxidant. []
  • Relevance: Kuromanin chloride shares a similar structure with myrtillin, both being anthocyanins. They differ in the substituents on their B-ring, with kuromanin chloride having two hydroxyl groups and myrtillin having three hydroxyl groups and one methoxy group. []

Cyanidin 3,5-di-O-glucoside (Cyanin chloride)

  • Compound Description: Cyanin chloride is an anthocyanin found in red wine and various fruits. It exhibits antioxidant properties. [, ]
  • Relevance: Cyanin chloride is structurally related to myrtillin, both being anthocyanins with cyanidin as their aglycone. Cyanin chloride has two glucose molecules attached to its structure, while myrtillin has one glucose molecule. [, ]

Malvidin 3-O-glucoside (Oenin chloride)

  • Compound Description: Oenin chloride is a major anthocyanin found in red wine. It is known for its contribution to wine color and potential health benefits. [, ]
  • Relevance: Oenin chloride is an anthocyanin like myrtillin. They share a similar structure, differing in the substituents on the B-ring. Oenin chloride has two methoxy groups, while myrtillin has one methoxy group and one hydroxyl group. [, ]

Malvidin 3,5-di-O-glucoside (Malvin chloride)

  • Compound Description: Malvin chloride is an anthocyanin present in red wine and some fruits. It contributes to the color and antioxidant properties of wine. [, ]
  • Relevance: Malvin chloride is structurally similar to myrtillin, both belonging to the anthocyanin family. They differ in their sugar moieties and B-ring substituents. Malvin chloride has two glucose molecules, while myrtillin has one. Malvin chloride also has two methoxy groups on its B-ring, compared to myrtillin's one methoxy and one hydroxyl group. [, ]

Peonidin 3-O-glucoside

  • Compound Description: Peonidin 3-O-glucoside is an anthocyanin found in various fruits and flowers. It possesses antioxidant properties. []
  • Relevance: Peonidin 3-O-glucoside belongs to the same class of compounds as myrtillin (anthocyanins). They differ in their B-ring substituents. Peonidin 3-O-glucoside has one methoxy and one hydroxyl group, while myrtillin has one methoxy and three hydroxyl groups. []

Petunidin

  • Compound Description: Petunidin is an anthocyanidin found in various flowers and fruits. It is known for its vibrant colors and antioxidant properties. []
  • Relevance: Petunidin is the aglycone of myrtillin. Myrtillin is formed when a glucose molecule attaches to the petunidin molecule. []

Pelargonidin

  • Compound Description: Pelargonidin is an anthocyanidin responsible for the red, orange, and pink colors in many fruits and flowers. It exhibits antioxidant activities. []

Delphinidin

  • Compound Description: Delphinidin is an anthocyanidin found in various fruits and vegetables. It contributes to their blue and purple hues and possesses antioxidant properties. []
  • Relevance: Delphinidin is the aglycone of myrtillin. Myrtillin is formed when a glucose molecule is attached to the delphinidin molecule. []

Quercetin

  • Compound Description: Quercetin is a flavonoid compound found in various fruits, vegetables, and plant-based foods. It exhibits antioxidant and anti-inflammatory properties. [, ]
  • Relevance: While not structurally identical to myrtillin, quercetin is another flavonoid compound often studied for its potential health benefits, similar to the research on myrtillin. [, ]

Vescalagin

  • Compound Description: Vescalagin is an ellagitannin found in oak wood. It contributes to the astringency and aging potential of red wines. [, ]
  • Relevance: Vescalagin reacts with myrtillin during red wine maturation, forming hybrid pigments. These hybrid pigments influence the color properties of the wine. [, ]

1-Deoxyvescalagin-(1β→8)-myrtillin

  • Compound Description: This compound is a hybrid pigment formed by the reaction between myrtillin and vescalagin during red wine aging. It contributes to the color of the wine. [, ]
  • Relevance: This compound is directly formed from myrtillin, showcasing the chemical reactivity of myrtillin with other wine components. [, ]

1-Deoxyvescalagin-(1β→6)-myrtillin

  • Compound Description: This is another hybrid pigment formed from the reaction of myrtillin and vescalagin. It contributes to the color of red wine. []
  • Relevance: This compound is a regioisomer of 1-Deoxyvescalagin-(1β→8)-myrtillin and forms as a minor product during the same reaction. It highlights the potential for multiple products with varying properties arising from myrtillin reactions. []

Properties

CAS Number

6906-38-3

Product Name

Myrtillin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO12

Molecular Weight

500.8 g/mol

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1

InChI Key

ZJWIIMLSNZOCBP-BTTVDUMLSA-N

Synonyms

delphinidin 3-O-beta-D-glucopyranoside
delphinidin 3-O-beta-glucoside
delphinidin 3-O-glucopyranoside
delphinidin-3-glucoside
myrtillin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]

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